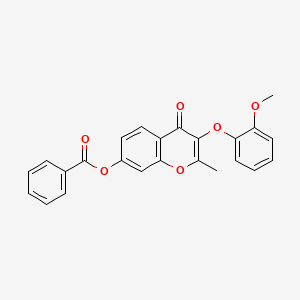

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate

Description

Properties

IUPAC Name |

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-15-23(30-20-11-7-6-10-19(20)27-2)22(25)18-13-12-17(14-21(18)28-15)29-24(26)16-8-4-3-5-9-16/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFCJTBQQGEFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)OC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the methoxyphenoxy group and the benzoate ester. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

Reduction: This process can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves the replacement of one functional group with another, which can be useful for creating analogs of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate serves as a valuable building block for synthesizing more complex molecules. It is used in various organic reactions to study reaction mechanisms and develop new synthetic pathways.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Antioxidant Activity : The methoxy group enhances its ability to scavenge free radicals, reducing oxidative stress in cells.

- Anticancer Potential : Preliminary research indicates that it may induce apoptosis in cancer cells by modulating critical signaling pathways related to cell proliferation and survival.

Medicine

Research continues to explore the therapeutic applications of this compound, particularly in drug development for inflammatory diseases and cancer treatment. Its ability to interact with specific molecular targets makes it a promising candidate for further pharmacological studies.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals, dyes, and agrochemicals. Its unique structural properties allow it to serve as an intermediate in various chemical syntheses.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Key Applications |

|---|---|---|

| 3-(2-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoate | Trifluoromethyl group instead of methyl | Antimicrobial activity |

| 3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate | Fluorobenzoate moiety | Antioxidant properties |

Uniqueness

What distinguishes this compound is its unique combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations on the Chromen Core

The position of the methoxyphenyl group (ortho, meta, or para) on the chromen scaffold significantly impacts receptor binding and potency. Key analogs include:

- 3-(3-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate (35b) : Substitution at the meta position reduces FPR1 antagonism compared to the ortho-substituted target compound, suggesting steric or electronic hindrance in receptor interaction .

- 3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate (35c) : The para-substituted analog exhibits moderate activity, indicating that para-substitution may partially restore binding affinity lost in the meta position .

Table 1: Impact of Methoxyphenyl Substituent Position

| Compound | Substituent Position | FPR1 IC50 (nM) | Reference |

|---|---|---|---|

| 3-(2-Methoxyphenoxy)-2-methyl-... | Ortho | 10 | |

| 3-(3-Methoxyphenyl)-2-methyl-... (35b) | Meta | 50 | |

| 3-(4-Methoxyphenyl)-2-methyl-... (35c) | Para | 30 |

Ester Group Modifications

Replacing the benzoate ester with alternative groups alters physicochemical properties and pharmacokinetics:

- [3-(2-Methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate (): Substitution of the benzoate with a diethylcarbamate group increases lipophilicity (logP ~3.5 vs. However, this modification may reduce FPR1 affinity due to decreased hydrogen-bonding capacity .

- 3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl 4-methylbenzoate () : The trifluoromethyl group improves metabolic stability, while the 4-chlorophenyl substitution introduces electron-withdrawing effects, possibly altering target selectivity .

Table 2: Ester Group Modifications and Properties

Role of the 2-Methyl Group

The 2-methyl group on the chromen core is critical for maintaining conformational rigidity. Analogs lacking this group (e.g., unsubstituted chromen derivatives in ) show reduced activity, likely due to increased rotational freedom disrupting receptor binding .

Biological Activity

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate, a derivative of chromenone, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a chromenone core and methoxyphenoxy substituents, which are believed to contribute to its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A chromenone backbone

- A methoxyphenoxy group

- A benzoate moiety

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses .

- Antioxidant Activity : The presence of the methoxy group enhances its ability to scavenge free radicals, thereby reducing oxidative stress.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways related to cell proliferation and survival.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is essential for protecting cells from oxidative damage.

Anti-inflammatory Effects

The compound has demonstrated the ability to inhibit COX enzymes, which are involved in the inflammatory process. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines .

Anticancer Activity

In cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer), this compound exhibited significant growth inhibition. The IC50 values for these assays suggest potent anticancer activity.

Study 1: Cytotoxicity Against MCF-7 Cells

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC50 value of approximately 15 µM, suggesting that the compound effectively inhibits cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory effects were assessed using a COX inhibition assay. The compound showed a dose-dependent inhibition of COX activity with an IC50 value of 10 µM.

| Compound | Assay Type | IC50 (µM) |

|---|---|---|

| This compound | COX Inhibition | 10 |

Q & A

Q. What are the recommended synthetic routes for 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate?

The synthesis of chromene derivatives typically involves multi-step reactions, such as:

- Coumarin core formation : Start with a 7-hydroxycoumarin derivative. Introduce the 2-methyl and 4-oxo groups via alkylation or oxidation reactions.

- Esterification : React the hydroxyl group at position 7 with benzoic acid derivatives (e.g., benzoyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the benzoate ester.

- Phenoxy substitution : Introduce the 2-methoxyphenoxy group at position 3 using nucleophilic aromatic substitution or Mitsunobu reactions.

For analogous compounds, IR and NMR spectroscopy are critical for tracking reaction progress (e.g., ester carbonyl peaks at ~1700 cm⁻¹ in IR, aromatic protons in 1H-NMR) .

Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?

- Spectroscopy :

- 1H/13C-NMR : Assign peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.5–8.5 ppm), and ester carbonyl (δ ~165–170 ppm).

- IR : Confirm ester (C=O stretch at ~1720 cm⁻¹) and chromen-4-one (C=O at ~1650 cm⁻¹) functional groups.

- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve the crystal structure. For example, similar chromene derivatives show planar coumarin cores and dihedral angles between substituents . WinGX software can assist in data processing and visualization .

Q. What safety protocols are essential for handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Storage : Keep in sealed containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can computational modeling predict bioactivity against targets like Mycobacterium tuberculosis MtrA?

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate binding interactions. For example, derivatives with methoxyphenoxy groups show inhibitory potential against MtrA via hydrogen bonding with active-site residues (e.g., Asp/Glu residues) .

- ADMET profiling : Predict pharmacokinetics (e.g., LogP for lipophilicity) using tools like SwissADME to optimize lead candidates.

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

- Validation strategies :

- Dose-response assays : Test compound efficacy across a concentration range (e.g., IC50 determination).

- Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing methoxy with ethoxy groups).

- Crystallographic validation : If docking suggests specific binding modes, co-crystallize the compound with the target protein to confirm interactions .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder in substituents : The methoxyphenoxy group may exhibit rotational disorder. Use SHELXL’s PART instruction to model alternative conformations .

- Twinned crystals : Apply twin refinement protocols in SHELXL or use data from multiple crystals to resolve ambiguities .

- High-resolution data : Collect synchrotron data (≤1.0 Å resolution) to improve electron density maps for accurate atom placement .

Q. How to design pharmacological studies for chromene derivatives targeting microbial or anticancer activity?

- In vitro screening : Use MIC (minimum inhibitory concentration) assays against bacterial strains (e.g., M. tuberculosis H37Rv) or cytotoxicity assays (e.g., MTT on cancer cell lines).

- Mechanistic studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.